Cas no 887574-79-0 (Ethanone,1-[4-(3-ethylphenoxy)phenyl]-)

Ethanone,1-[4-(3-ethylphenoxy)phenyl]- structure
887574-79-0 structure
Product Name:Ethanone,1-[4-(3-ethylphenoxy)phenyl]-
CAS No:887574-79-0
MF:C16H16O2
MW:240.297044754028
CID:713061
PubChem ID:29773139
Update Time:2025-04-19

Ethanone,1-[4-(3-ethylphenoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(3-ethylphenoxy)phenyl]-
    • 1-[4-(3-Ethylphenoxy)phenyl]ethanone
    • 1-[4-(3-ETHYL-PHENOXY)-PHENYL]-ETHANONE
    • 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one
    • 887574-79-0
    • AKOS009184724
    • DTXSID10651981
    • MDL: MFCD06656990
    • Inchi: 1S/C16H16O2/c1-3-13-5-4-6-16(11-13)18-15-9-7-14(8-10-15)12(2)17/h4-11H,3H2,1-2H3
    • InChI Key: DANPTARLXLRDQD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(C)=O)=CC=1)C1=CC=CC(=C1)CC

Computed Properties

  • Exact Mass: 240.115029749g/mol
  • Monoisotopic Mass: 240.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26.3Ų
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